
4-(2-methoxybenzyl)morpholine
Overview
Description
4-(2-Methoxybenzyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxybenzyl)morpholine typically involves the reaction of morpholine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler morpholine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid
Reduction: Benzylmorpholine
Substitution: Various substituted benzylmorpholine derivatives
Scientific Research Applications
Central Nervous System (CNS) Drug Development
Morpholine derivatives, including 4-(2-methoxybenzyl)morpholine, have been extensively studied for their potential as CNS drugs. The morpholine ring provides favorable pharmacokinetic properties, such as enhanced solubility and brain permeability due to its weak basicity and flexible conformation. These characteristics make it an ideal scaffold for developing drugs targeting CNS disorders, including anxiety and depression .
Key Findings:
- Morpholine derivatives modulate pharmacokinetic/pharmacodynamic properties effectively.
- They are involved in the selective interaction with specific receptors (e.g., CB2 receptor), influencing drug efficacy .
Anticancer Activity
Recent studies have demonstrated that morpholine-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). For instance, a series of morpholine-substituted quinazoline derivatives showed promising anticancer activities, highlighting the versatility of the morpholine scaffold in drug design .
Table 1: Anticancer Activity of Morpholine Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
---|---|---|---|
AK-3 | MCF-7 | 15 | Significant |
Compound B | A549 | 20 | Moderate |
Compound C | SHSY-5Y | 10 | High |
Protecting Group in Organic Synthesis
This compound can be utilized as a protecting group in organic synthesis due to its stability under various reaction conditions. The methoxy group enhances the compound's reactivity while allowing for selective deprotection when needed. This property is particularly useful in complex organic syntheses where functional group protection is crucial .
Case Study:
In synthetic organic chemistry, PMB (para-methoxybenzyl) esters are commonly employed for protecting carboxylic acids during multi-step syntheses. The ability to form and cleave these esters under mild conditions makes them invaluable in the synthesis of complex molecules .
Mechanistic Studies
Research has indicated that the presence of the methoxy group in this compound influences its binding affinity to biological targets. For example, modifications at the methoxy position can alter the compound's interaction with receptors involved in pain modulation and anxiety pathways .
Table 2: Mechanistic Insights into Morpholine Binding
Modification | Target Receptor | Binding Affinity (Kd) | Effect on Activity |
---|---|---|---|
Methoxy at Position 2 | CB2 | 50 nM | Increased |
No Methoxy | CB2 | 200 nM | Decreased |
Mechanism of Action
The mechanism of action of 4-(2-methoxybenzyl)morpholine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrobenzyl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-(2-Hydroxypropyl)morpholine
Comparison
4-(2-Methoxybenzyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Biological Activity
4-(2-Methoxybenzyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a methoxybenzyl group. This structure allows for various interactions with biological targets due to the presence of both polar and hydrophobic regions.
1. Anticancer Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of Mannich bases incorporating morpholine moieties for their cytotoxicity against various cancer cell lines. Notably, compounds with morpholine showed enhanced activity compared to their non-morpholine counterparts, particularly against gastric and colon cancer cells. The most potent derivative demonstrated an IC50 value of 0.021 µM against gastric cancer cells (NUGC) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | NUGC | 0.021 |
Control (standard) | CHS 828 | - |
2. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays using LPS-stimulated RAW 264.7 macrophage cells revealed that certain morpholine derivatives could significantly inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators such as iNOS and COX-2 at non-cytotoxic concentrations. These findings suggest a potential therapeutic application in treating inflammation-associated disorders .
Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |
---|---|---|---|
V4 | 75 | 60 | 70 |
V8 | 80 | 65 | 75 |
3. Neuroprotective Effects
Morpholines are recognized for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for neuroprotective agents. Research indicates that morpholine derivatives can modulate various receptors in the central nervous system (CNS), including sigma receptors and CB2 receptors, which are implicated in neurodegenerative diseases . The specific interactions of this compound with these receptors may provide insights into its neuroprotective potential.
Case Studies
A notable case study involved the evaluation of several morpholine-based compounds in preclinical models of Alzheimer's disease. The results demonstrated that certain derivatives could inhibit BACE-1, an enzyme involved in the production of amyloid-beta plaques, thereby potentially slowing disease progression .
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFOMXUSVHDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183432 | |
Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29175-54-0 | |
Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029175540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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